REACTION_CXSMILES
|
[N:1]1([CH:10]([NH:14][C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[C:11]([OH:13])=O)[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2N=N1.[C:25](Cl)(=O)[C:26](Cl)=O.CN1CCO[CH2:34][CH2:33]1.[C:38](O)(=O)C.C([O-])(=O)C.[NH4+:46].[C:47](O)([C:49]([F:52])(F)F)=O>C1COCC1.O.CO.CN(C=O)C>[F:52][C:49]1[C:47]2[NH:46][C:11](=[O:13])[CH:10]([NH:14][C:15](=[O:16])[O:17][CH2:18][C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=3)[N:1]=[C:5]([C:6]3[CH:7]=[CH:8][CH:9]=[CH:4][CH:38]=3)[C:26]=2[CH:25]=[CH:34][CH:33]=1 |f:4.5,8.9|
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Name
|
|
Quantity
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0.05 mL
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Type
|
solvent
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
6.06 g
|
Type
|
reactant
|
Smiles
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N1(N=NC2=C1C=CC=C2)C(C(=O)O)NC(=O)OCC2=CC=CC=C2
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.627 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
3.06 mL
|
Type
|
reactant
|
Smiles
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CN1CCOCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.58 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 0° C. for 1.5 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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After the addition
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Type
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TEMPERATURE
|
Details
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the reaction mixture was warmed to room temperature
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Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through CELITE®
|
Type
|
WASH
|
Details
|
washed with 40 ml THF
|
Type
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ADDITION
|
Details
|
The filtrate was treated with 7N NH3/MeOH (40 mL)
|
Type
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STIRRING
|
Details
|
The mixture was stirred at room temperature for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
WASH
|
Details
|
washed with 1N NaOH (150 mL)
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Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (2×125 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted thrice with DCM
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (hexane/EtOAc)
|
Type
|
CUSTOM
|
Details
|
to give Intermediate B1A (3.0 g, 79%)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=CC2=C1NC(C(N=C2C2=CC=CC=C2)NC(OCC2=CC=CC=C2)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |